N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and functional groups such as tert-butyl, difluoromethylthio, and ethyl groups. These functional groups contribute to the compound’s reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine involves several steps, typically starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of tert-butyl nitrite as a reagent, which allows for the synthesis of various N-nitroso compounds under solvent-free conditions .
Analyse Chemischer Reaktionen
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Biology: Its unique structural features make it a valuable tool in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored, with research focusing on its ability to modulate biological targets.
Wirkmechanismus
The mechanism of action of N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets through its functional groups. The difluoromethylthio group, in particular, plays a crucial role in its reactivity. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. The triazine ring structure also contributes to its stability and reactivity, allowing it to participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
N2-(tert-Butyl)-6-((difluoromethyl)thio)-N2-ethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
tert-Butyl 2-((trifluoromethyl)sulfonyl)hydrazine-1-carboxylate: This compound is used in trifluoromethylthiolation reactions and shares some structural similarities.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in the development of organic light-emitting diodes (OLEDs) and exhibit unique photophysical properties.
Difluoromethylated heterocycles: These compounds are important in pharmaceuticals and agrochemicals due to their biological activity and stability.
Eigenschaften
Molekularformel |
C10H17F2N5S |
---|---|
Molekulargewicht |
277.34 g/mol |
IUPAC-Name |
2-N-tert-butyl-6-(difluoromethylsulfanyl)-2-N-ethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H17F2N5S/c1-5-17(10(2,3)4)8-14-7(13)15-9(16-8)18-6(11)12/h6H,5H2,1-4H3,(H2,13,14,15,16) |
InChI-Schlüssel |
RNWWBMXORZRNJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=NC(=NC(=N1)N)SC(F)F)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.